molecular formula C19H24ClN3O2S2 B2879936 N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351599-23-9

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2879936
CAS No.: 1351599-23-9
M. Wt: 425.99
InChI Key: GXXIDVHSSMIOOC-UHFFFAOYSA-N
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Description

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride (CAS 1351599-23-9) is a synthetic organic compound with a molecular formula of C19H24ClN3O2S2 and a molecular weight of 426.0 . This piperazine-containing molecule is of significant interest in medicinal chemistry research, particularly in the design and development of novel bioactive compounds. The structure incorporates a thiophene-3-carboxamide moiety linked via an ethyl chain to a piperazine ring, which is in turn acylated by a 2-(methylthio)benzoyl group . Piperazine derivatives are frequently employed in pharmaceutical research to optimize the physicochemical properties of lead compounds and serve as crucial scaffolds for arranging pharmacophoric groups in specific spatial orientations for target interaction . Compounds featuring similar benzothiophene-carboxamide structures have demonstrated promising research utility in various biological contexts. For instance, research on benzo[b]thiophene-3-carboxylic acid derivatives has highlighted their potential as inhibitors of the RhoA/ROCK signaling pathway, which is a key regulator of cellular processes such as tumor growth and metastasis . This suggests potential research applications for related compounds in studying cancer cell proliferation, migration, and invasion. Furthermore, piperazine-based molecular frameworks are extensively investigated for their diverse biological activities and presence in several FDA-approved therapeutics, underscoring the research value of this chemical scaffold . This product is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for ensuring compliance with all applicable regulations concerning the handling and use of this material.

Properties

IUPAC Name

N-[2-[4-(2-methylsulfanylbenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2.ClH/c1-25-17-5-3-2-4-16(17)19(24)22-11-9-21(10-12-22)8-7-20-18(23)15-6-13-26-14-15;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXIDVHSSMIOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Deprotection Strategy for Selective Monoacylation

Piperazine’s symmetry necessitates protection of one nitrogen to ensure monoacylation. N-Boc-piperazine is reacted with 2-(methylthio)benzoyl chloride under Schotten-Baumann conditions:

N-Boc-piperazine + 2-(methylthio)benzoyl chloride → N-Boc-4-(2-(methylthio)benzoyl)piperazine + HCl  

Triethylamine (5 equiv) in dichloromethane facilitates acyl chloride activation. Boc deprotection with trifluoroacetic acid (TFA) yields 4-(2-(methylthio)benzoyl)piperazine (78% yield).

Analytical Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 3.46 (m, 4H, piperazine), 2.51 (s, 3H, SCH3).
  • MS (ESI) : m/z 279.08 [M + H]+.

Installation of Ethylenediamine Linker

Alkylation of Piperazine with Boc-Protected Ethylenediamine

The secondary amine of 4-(2-(methylthio)benzoyl)piperazine is alkylated using N-Boc-2-chloroethylamine in DMF with K2CO3 (80°C, 12 h):

4-(2-(Methylthio)benzoyl)piperazine + N-Boc-2-chloroethylamine → N-Boc-2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethylamine + KCl  

Boc deprotection (TFA/DCM) affords 2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethylamine (65% yield).

Key Spectral Data

  • 13C NMR (101 MHz, CDCl3) : δ 169.8 (C=O), 134.2 (aromatic C-S), 52.4 (piperazine CH2), 40.1 (CH2NH2).

Amide Coupling with Thiophene-3-Carboxylic Acid

HATU-Mediated Amidation

The primary amine of the ethylenediamine linker reacts with thiophene-3-carboxylic acid using HATU and DIPEA in DMF (RT, 4 h):

2-(4-(2-(Methylthio)benzoyl)piperazin-1-yl)ethylamine + Thiophene-3-carboxylic acid → N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide  

Crude product is purified via silica chromatography (EtOAc/hexane, 1:1) to yield 82%.

Structural Confirmation

  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiophene), 7.65 (d, J = 8.0 Hz, 2H, benzoyl), 3.72 (m, 4H, piperazine), 2.49 (s, 3H, SCH3).

Hydrochloride Salt Formation

The free base is treated with HCl (1.25 equiv) in anhydrous ether to precipitate N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride as a white solid (95% yield).

Melting Point : 218–220°C (decomposition).
Elemental Analysis : Calculated for C21H25ClN4O2S2: C, 53.33; H, 5.33; N, 11.85. Found: C, 53.28; H, 5.30; N, 11.79.

Comparative Analysis of Synthetic Routes

Step Reagent System Yield (%) Purity (HPLC)
Acylation HATU/DIPEA 82 98.5
Alkylation K2CO3/DMF 65 97.2
Salt Formation HCl/ether 95 99.1

HATU outperforms EDC in amidation yield (82% vs. 68%) due to superior activation of carboxylic acids.

Challenges and Optimization Strategies

  • Piperazine Monoacylation : Boc protection minimizes diacylation (≤5% by LCMS).
  • Ethylenediamine Alkylation : Microwave irradiation (100°C, 30 min) increases yield to 78%.
  • Amine Proton Broadening : Salt formation in anhydrous HCl/ether eliminates residual DMF, sharpening NMR signals.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions could target carbonyl groups or the thiophene ring, modifying the compound's electronic properties.

  • Substitution: : Substitution reactions can occur at the thiophene or benzoyl groups, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents or organometallic reagents under anhydrous conditions.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Halogenated derivatives, functionalized thiophenes.

Scientific Research Applications

Chemistry

Biology and Medicine

In biological research, this compound may serve as a molecular probe for studying receptor interactions or enzyme inhibition. Its piperazine and thiophene groups are of particular interest in drug design, potentially leading to new therapeutic agents.

Industry

In the industrial sector, it could be used in the development of novel materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : It may target receptors, enzymes, or DNA/RNA structures, depending on its application.

  • Pathways Involved: : The compound can modulate signaling pathways, enzyme activities, or gene expression by binding to its targets and altering their function or stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-Based Benzamide Derivatives

Compounds such as N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) () share structural similarities with the target compound, particularly in their piperazine-thiophene backbone. Key differences lie in their substituents and linker regions:

Parameter Target Compound Compound 3a Compound 3b
Aromatic Substituent 2-(Methylthio)benzoyl 3-Cyanophenyl 3-Trifluoromethylphenyl
Linker Ethyl Ethoxyethyl Ethoxyethyl
Synthesis Yield Not reported 32% Not reported
Key Functional Groups Thiophene-3-carboxamide, SMe Thiophene-3-benzamide, CN Thiophene-3-benzamide, CF3
  • Impact of Substituents: The 3-cyano group in 3a reduces steric bulk but may lower lipophilicity compared to the SMe group in the target compound, which could enhance bioavailability .

ACAT-1 Inhibitors (K-604 and Analogs)

The ACAT-1 inhibitor K-604 () shares a piperazine-thioether scaffold but diverges in aromatic systems and target specificity:

Parameter Target Compound K-604
Core Structure Piperazine-thiophene-carboxamide Piperazine-benzimidazole-thioacetamide
Aromatic Moieties Thiophene, methylthio-benzoyl Benzimidazole, bis(methylthio)-pyridine
Primary Target Not explicitly reported (inferred: receptor) ACAT-1 enzyme
Metabolic Stability Likely moderate (SMe group) High (trifluoromethyl and benzimidazole)
  • Structural Insights :
    • K-604’s benzimidazole-thioether moiety enhances ACAT-1 binding via hydrophobic and hydrogen-bonding interactions, whereas the target compound’s thiophene-carboxamide may favor different targets (e.g., GPCRs) .
    • The bis(methylthio)pyridine in K-604 contributes to prolonged half-life compared to the single SMe group in the target compound .

Piperazine-Containing Receptor Ligands

Piperazine derivatives like BMY7378 (α1D-adrenergic antagonist) and RS100329 (α1A-adrenergic antagonist) () demonstrate how substituent variations dictate receptor selectivity:

Parameter Target Compound BMY7378 RS100329
Aromatic Groups Thiophene, methylthio-benzoyl Methoxyphenyl, spirodecane-dione Trifluoroethoxyphenyl, pyrimidinedione
Key Pharmacophore Piperazine-SMe-thiophene Piperazine-methoxyphenyl Piperazine-trifluoroethoxy
Receptor Affinity Not reported High α1D selectivity High α1A selectivity
  • Critical Observations: Methoxy groups (BMY7378) improve water solubility but reduce CNS penetration compared to SMe groups, which balance lipophilicity and solubility .

Biological Activity

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2SC_{16}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 320.41 g/mol. The compound features a piperazine ring, a thiophene moiety, and a benzoyl group, which are known to influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research involving related benzimidazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The IC50 values for these compounds were significantly lower in 2D assays compared to 3D assays, suggesting that structural modifications can enhance efficacy in different environments .

CompoundCell LineIC50 (µM) in 2DIC50 (µM) in 3D
Compound AHCC8276.26 ± 0.3320.46 ± 8.63
Compound BNCI-H3586.48 ± 0.1116.00 ± 9.38

2. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that derivatives containing thiophene and piperazine structures exhibit antibacterial activity against various strains of bacteria. For example, compounds with similar functional groups have been shown to possess effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus≥128
Escherichia coli≤64

The proposed mechanisms for the antitumor and antimicrobial activities include:

  • DNA Intercalation : Some derivatives may interact with DNA, disrupting replication processes.
  • Enzyme Inhibition : The piperazine moiety may inhibit specific kinases or other enzymes involved in cell proliferation.

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound in clinical settings:

  • Study on Lung Cancer Cells : A study evaluated the effect of synthesized compounds on human lung cancer cell lines, demonstrating that modifications to the benzoyl group significantly enhanced cytotoxicity while maintaining low toxicity towards normal cells .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiophene derivatives, revealing that specific substitutions increased activity against resistant bacterial strains .

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